molecular formula C15H21ClN2O2 B14475018 4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide CAS No. 70790-42-0

4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide

Cat. No.: B14475018
CAS No.: 70790-42-0
M. Wt: 296.79 g/mol
InChI Key: IVOIVJMPAHHETO-UHFFFAOYSA-N
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Description

4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, an ethylpyrrolidinylmethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. The presence of the chloro and methoxy groups on the benzamide core, along with the ethylpyrrolidinylmethyl group, contributes to its unique profile .

Properties

CAS No.

70790-42-0

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

4-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide

InChI

InChI=1S/C15H21ClN2O2/c1-3-18-8-4-5-12(18)10-17-15(19)13-7-6-11(16)9-14(13)20-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,19)

InChI Key

IVOIVJMPAHHETO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=C(C=C2)Cl)OC

Origin of Product

United States

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